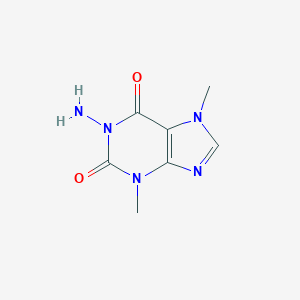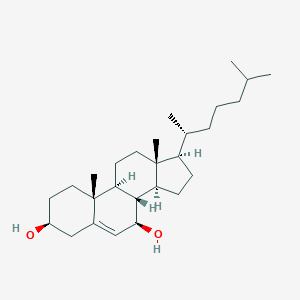
7beta-Hydroxycholesterol
Overview
Description
7beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a significant compound in the study of lipid metabolism and has been implicated in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases .
Mechanism of Action
Target of Action
7beta-Hydroxycholesterol is an oxysterol, a product of cholesterol oxidation . It primarily targets monocytic THP-1 cells , which are a type of white blood cell in the immune system. These cells play a crucial role in the immune response to inflammation and infection.
Mode of Action
The interaction of this compound with its targets leads to a calcium-dependent activation of c-fos via the ERK1/2 signaling pathway . This activation results in the induction of interleukin-8 (IL-8) secretion, a cytokine that plays a key role in inflammation and immune response .
Biochemical Pathways
The oxysterol-induced IL-8 secretion is a calcium-dependent phenomenon . The influx of calcium ions leads to the activation of the MEK/ERK1/2 pathway, which in turn increases c-fos mRNA levels and/or activates c-fos . This process involves the AP-1 transcription factor, which is crucial for the regulation of gene expression in response to a variety of stimuli .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
This compound is a powerful inducer of oxidative stress . It can cause dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes, leading to cell death . Additionally, it can induce the secretion of IL-8, which can contribute to inflammation and immune response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidized low-density lipoproteins, which contain this compound, can contribute to the development of atherosclerosis . Furthermore, the compound’s cytotoxic effects can be attenuated by natural molecules such as ω3 fatty acids, polyphenols, and α-tocopherol, as well as several Mediterranean oils .
Biochemical Analysis
Biochemical Properties
7beta-Hydroxycholesterol interacts with various biomolecules, inducing dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes . This can lead to cell death
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing oxidative stress and causing dysfunction of organelles . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its cytotoxic properties, which can induce cell death . The mechanism of apoptosis induced by oxysterols like this compound may involve caspases or DNA fragmentation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . The most frequently used models for evaluating its metabolism and toxicity are mice, rats, and rabbits
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent like ethanol and is conducted at room temperature or slightly elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of biocatalysts or microbial fermentation. These methods can offer higher yields and more environmentally friendly conditions compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 7beta-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols, such as 7-ketocholesterol.
Reduction: Reduction reactions can convert this compound back to cholesterol or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 7-Ketocholesterol.
Reduction: Cholesterol.
Substitution: Various esters and ethers of this compound.
Scientific Research Applications
Comparison with Similar Compounds
7-Ketocholesterol: Another oxysterol formed through the oxidation of cholesterol.
25-Hydroxycholesterol: An oxysterol that is non-cytotoxic to certain cell lines and has distinct biological effects compared to 7beta-Hydroxycholesterol.
7alpha-Hydroxycholesterol: A stereoisomer of this compound with different biological activities and effects on cellular processes.
Uniqueness: this compound is unique in its specific induction of apoptosis and oxidative stress, making it a valuable compound for studying these processes in various disease models .
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-KGZHIOMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862207 | |
| Record name | Cholest-5-ene-3beta,7beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7beta-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-27-8 | |
| Record name | 7β-Hydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycholesterol, (7beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7beta-hydroxycholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholest-5-ene-3beta,7beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYCHOLESTEROL, (7.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9616291J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7beta-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7beta-OHC induce cell death?
A1: 7beta-OHC induces apoptosis, a programmed cell death, in various cell types, including vascular endothelial and smooth muscle cells. [, ] This process involves the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss, cytochrome c release, and caspase activation. [, ] Interestingly, 7beta-OHC induces necrosis, a less controlled form of cell death, in fibroblasts. []
Q2: Does 7beta-OHC interact with specific cellular targets?
A2: Research suggests that 7beta-OHC disrupts intracellular calcium (Ca2+) homeostasis in human aortic smooth muscle cells, leading to Ca2+ oscillations and depletion of thapsigargin-sensitive Ca2+ pools. [] Furthermore, it activates the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2, which are involved in cell growth and survival. []
Q3: Does 7beta-OHC influence inflammatory responses in macrophages?
A3: Yes, 7beta-OHC has been shown to inhibit lipopolysaccharide (LPS)-induced binding of nuclear factor-kappaB (NF-κB) to DNA in macrophages. [] This inhibition leads to suppressed expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), suggesting that 7beta-OHC might dampen the inflammatory response in macrophages that have taken up oxidized LDL. []
Q4: Does 7beta-OHC play a role in atherosclerosis?
A4: While considered pro-atherogenic, the exact role of 7beta-OHC in atherosclerosis is complex. On one hand, it contributes to the cytotoxic effects of oxidized LDL on vascular cells, potentially promoting plaque formation. [, , ] On the other hand, it can suppress inflammatory responses in macrophages, which might have a protective effect within the atherosclerotic lesion. []
Q5: Does 7beta-OHC interact with enzymes involved in lipid metabolism?
A6: Yes, 7beta-OHC has been shown to inhibit lipoprotein lipase (LPL) expression in human monocyte-derived macrophages. [] LPL is involved in the hydrolysis of triglycerides in lipoproteins, and its inhibition could contribute to the accumulation of lipids within macrophages, promoting foam cell formation in atherosclerosis.
Q6: How is 7beta-OHC formed?
A7: 7beta-OHC is formed through the oxidation of cholesterol, either enzymatically or non-enzymatically. [, , ] Enzymatic oxidation involves enzymes like cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. [, ] Non-enzymatic oxidation can occur through free radical-mediated mechanisms, often associated with oxidative stress and lipid peroxidation. [, , , ]
Q7: What is the metabolic fate of 7beta-OHC?
A8: 7beta-OHC is rapidly metabolized in the liver, primarily by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts it back to 7-ketocholesterol. [] This conversion appears to be a crucial step in detoxifying 7beta-OHC and preventing its accumulation in the body. []
Q8: Are there species-specific differences in 7beta-OHC metabolism?
A9: Yes, research suggests species-specific differences in the metabolism of 7beta-OHC. For instance, hamster 11β-HSD1 shows a different substrate specificity compared to the rat and human enzymes, preferentially converting 7KC to 7alpha-hydroxycholesterol. [, ] These differences highlight the importance of considering species-specific variations when interpreting experimental results.
Q9: What are the dietary sources of 7beta-OHC?
A10: 7beta-OHC is found in cholesterol-rich foods, particularly those exposed to heat and oxidation during processing. [, , ] Significant amounts have been identified in cooked meat, processed foods, and even frozen shrimp. [, , ]
Q10: Does dietary 7beta-OHC pose health risks?
A11: While more research is needed, studies suggest a potential link between dietary oxysterols, including 7beta-OHC, and the development of atherosclerosis. [, , , ]
Q11: How is 7beta-OHC measured in biological samples?
A13: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or chemiluminescence, are commonly employed to quantify 7beta-OHC in biological samples. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


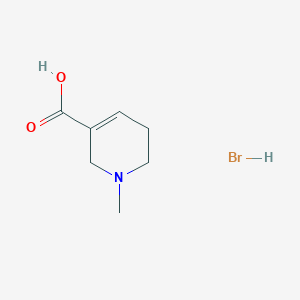
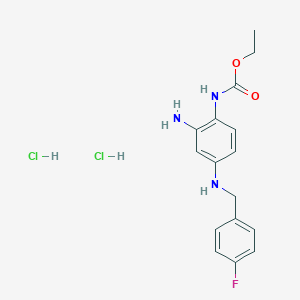

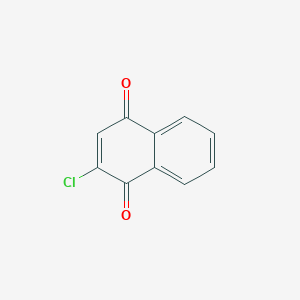
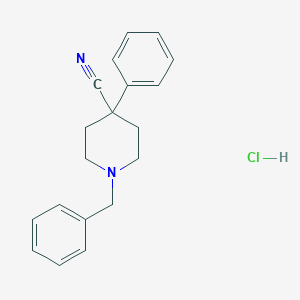

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

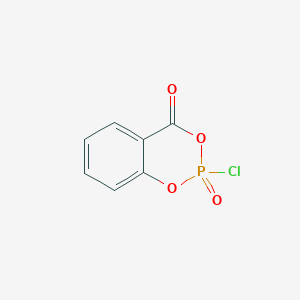
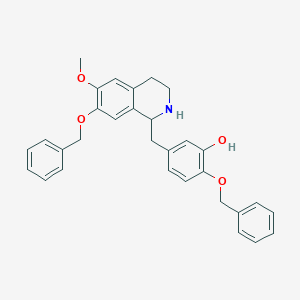
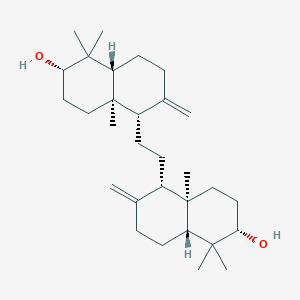
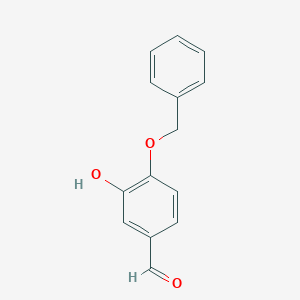
![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
